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2'-Deoxyinosine triphosphate

DNA replication Enzyme kinetics Nucleotide analog

Standard dGTP often fails in GC-rich regions, leading to sequencing errors and failed amplification of homologous genes. dITP solves this by functioning as a universal base with promiscuous pairing, enabling degenerate PCR, controlled mutagenesis, and improved SNP genotyping. • 14-fold preference for dC over dT incorporation, ideal for error-prone PCR and directed evolution. • Forms only two hydrogen bonds with cytosine, effectively reducing secondary structure in GC-rich templates. • Supplied as a highly stable 100 mM aqueous solution (>99% purity), free of nucleases. Requires Taq DNA polymerase; incompatible with proofreading enzymes.

Molecular Formula C10H15N4O13P3
Molecular Weight 492.17 g/mol
CAS No. 16595-02-1
Cat. No. B102482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyinosine triphosphate
CAS16595-02-1
Molecular FormulaC10H15N4O13P3
Molecular Weight492.17 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1
InChIKeyUFJPAQSLHAGEBL-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes0.25 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dITP: Procurement and Technical Overview


2'-Deoxyinosine triphosphate (dITP) is a purine 2'-deoxyribonucleoside triphosphate that functions as a dGTP analogue, incorporating opposite cytosine with approximately 50% efficiency [1][2]. dITP is generated from dATP via slow, non-enzymatic hydrolysis or ITP reduction, and its cellular concentration is normally kept low by ITPase [1]. dITP serves as a universal base and is used in PCR, RT-PCR, cDNA synthesis, and SNP genotyping, but it is incompatible with proofreading DNA polymerases . The compound is supplied as a highly stable 100 mM aqueous solution (pH 7.3-7.5, >99% purity), free of nuclease activities, and is specifically designed for molecular biology applications .

dGTP analogue for universal base pairing Supports degenerate PCR and directed evolution workflows
Aqueous solution, nuclease-free Ready-to-dilute format at high concentration
Compatible with Taq DNA polymerase Not for proofreading enzymes (Pfu, KOD)

Why dITP Substitution Fails


Unlike canonical deoxynucleotides (dGTP), dITP exhibits distinct base-pairing promiscuity, polymerase-dependent incorporation efficiency, and unique mutagenic potential. Substituting dITP with dGTP negates its utility as a universal base in degenerate PCR and prevents the controlled introduction of mutations in directed evolution studies . dITP forms only two hydrogen bonds with cytosine versus dGTP's three, resulting in lower thermal stability and altered extension kinetics, which are essential for resolving GC-rich secondary structures in sequencing [1]. Furthermore, dITP is a substrate for specific dITP/XTP pyrophosphohydrolases that do not efficiently hydrolyze canonical dNTPs, making it a critical tool for studying nucleotide pool sanitation [2].

Property
dITP (this product)
dGTP (canonical analog)
Base pairing
Universal base; promiscuous pairing with multiple bases
Specific pairing with dC only
Hydrogen bonds
Two H-bonds with dC; lower helix stability
Three H-bonds with dC; higher stability
Polymerase use
Taq polymerase only; proofreading enzymes inhibited
Compatible with all standard polymerases
Enzyme substrate
Substrate for ITPase/dITPase sanitation enzymes
Not recognized by these enzymes

dITP vs. dGTP: Quantitative Comparison


Catalytic Efficiency with DNA Polymerase-ι

Human DNA polymerase-ι incorporates dITP with 10-fold lower catalytic efficiency (kcat/Km = 0.01) compared to dGTP (kcat/Km = 0.10) when replicating across template T/U [1]. This reduced efficiency reflects a higher Km (144.3 μM for dITP vs. 29.8 μM for dGTP) and lower kcat (1.36 min⁻¹ vs. 2.97 min⁻¹) [1]. The data provide a quantitative basis for the slower incorporation of dITP in mutagenic bypass and support its use in applications requiring controlled nucleotide misincorporation rates.

Catalytic Efficiency
Head-to-head
dITP kcat/Km = 0.01
dGTP kcat/Km = 0.10
10-fold lower efficiency
Reported reduced incorporation supports controlled mutagenesis context.
Human DNA pol-ι; template T/U; Km 144.3 μM vs 29.8 μM.
DNA replication Enzyme kinetics Nucleotide analog

Preferential dC Incorporation by Polymerase η

Human polymerase η (polη) incorporates dITP opposite dC with 14-fold higher efficiency than opposite dT [1]. This contrasts sharply with the bypass of template inosine, where polη incorporates dCTP almost exclusively opposite inosine over dTTP (70:1) [1]. The dITP incorporation bias (14:1) is significantly higher than the bias observed for dGTP incorporation by polη (190:1 across dC and dT), highlighting dITP's enhanced mutagenic potential [1].

Incorporation Bias
Head-to-head
dITP dC:dT = 14:1
dGTP dC:dT = 190:1
13.6-fold lower discrimination
Higher promiscuity reported supports mutagenic PCR context.
Human polη; undamaged template; pre-steady-state.
Mutagenesis Translesion synthesis DNA damage

Selective Hydrolysis by EcO197 dITP/XTPase

The E. coli protein EcO197 exhibits strong substrate preference for dITP and XTP, while showing little to no activity against canonical dNTPs (dATP, dCTP, dGTP, dTTP) [1]. This specificity positions dITP as a critical substrate for studying nucleotide pool sanitation and the enzymatic removal of non-canonical nucleotides that arise from oxidative deamination [1].

ITPase Specificity
Class-level
Strong hydrolysis of dITP and XTP; little to no activity on canonical dNTPs.
Supports dITPase enzyme characterization context.
EcO197 protein; in vitro assay; not fully quantified.
Nucleotide metabolism DNA repair Enzyme specificity

dITP in PCR: Recommended 10% dGTP Replacement Prevents Amplification Inhibition

In PCR applications using dITP, complete substitution of dGTP with dITP significantly inhibits amplification . Instead, a 10% replacement of dGTP with dITP is recommended for optimal performance, particularly with Taq DNA polymerase . This contrasts with standard dNTPs, which are used at equimolar concentrations. dITP is explicitly incompatible with proofreading DNA polymerases such as Pfu and KOD .

PCR Formulation
Method context
10% dGTP replacement recommended; incompatible with proofreading polymerases.
Supports formulation decision for Taq-based degenerate PCR.
Complete substitution inhibits amplification.
PCR optimization Degenerate PCR Molecular cloning

Key Applications of dITP


Degenerate PCR and Directed Evolution

dITP is used to replace 10% of dGTP in PCR reactions to reduce primer specificity and introduce controlled mutations. The lower catalytic efficiency (10-fold vs. dGTP) and promiscuous base pairing (14-fold preference for dC over dT) make dITP ideal for amplifying homologous gene families and generating protein variants for directed evolution [1][2]. Note: dITP is incompatible with proofreading polymerases; Taq DNA polymerase is required .

SNP Genotyping and DNA Sequencing of GC-Rich Regions

dITP's weaker hydrogen bonding (two bonds vs. three for dGTP) reduces secondary structure formation in GC-rich templates, improving sequencing read quality and SNP detection accuracy. Its universal base property allows it to pair with multiple bases, simplifying primer design for genotyping assays [1][3].

Nucleotide Pool Sanitation and DNA Repair Studies

dITP serves as a specific substrate for characterizing ITPase/dITPase enzymes like EcO197, which selectively hydrolyze non-canonical nucleotides while sparing canonical dNTPs. This enables detailed studies of cellular defense mechanisms against oxidative deamination and mutagenesis [4].

Mutagenesis and Error-Prone PCR

The 14-fold bias for dC over dT incorporation by polη and the overall 10-fold lower catalytic efficiency vs. dGTP make dITP a potent mutagen for error-prone PCR. It is used to generate diverse mutant libraries for enzyme engineering and functional genomics [1][2].

Application
Selection Property
Validation Focus
Degenerate PCR & Directed Evolution
Universal base pairing with controlled misincorporation
Mutation frequency and polymerase compatibility
GC-rich Sequencing & SNP Genotyping
Reduced secondary structure via weaker H-bonding
Read quality and SNP call accuracy
Nucleotide Pool Sanitation Studies
Selective substrate for dITPase/ITPase enzymes
Enzyme specificity and pool composition analysis
Mutagenesis & Error-prone PCR
Promiscuous base pairing and reduced incorporation efficiency
Mutant library diversity and mutation spectrum

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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